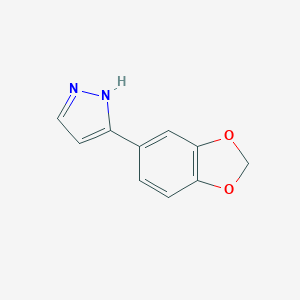

3-(1,3-benzodioxol-5-yl)-1H-pyrazole

概要

説明

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a benzodioxole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole typically involves the reaction of 1,3-benzodioxole with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

化学反応の分析

Key Reactions:

-

Cyclocondensation with Hydrazines :

Reaction of 1,3-diketones or chalcone derivatives with hydrazine hydrate in ethanol under reflux yields the pyrazole ring . For example: -

Microwave-Assisted Synthesis :

Improved yields (85–90%) are achieved using microwave irradiation, reducing reaction time from hours to minutes .

Functionalization at Pyrazole Nitrogen

The NH group in the pyrazole ring undergoes alkylation or acylation to introduce substituents.

Example Reactions:

Electrophilic Substitution Reactions

The benzodioxole moiety directs electrophilic substitution to the para position relative to the oxygen atoms.

Observed Reactions:

-

Nitration :

-

Halogenation :

Bromine in acetic acid introduces bromine at the para position of the benzodioxole ring.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions to form biaryl systems.

Suzuki-Miyaura Coupling:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | 72% |

Oxidation and Reduction

The benzodioxole group is resistant to oxidation, but the pyrazole ring can be modified:

-

Oxidation :

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in conjugated systems but leaves the aromatic rings intact.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets involves non-covalent binding:

-

Inhibition of Protein Aggregation : Disrupts β-sheet formation in amyloidogenic proteins by blocking intermolecular hydrogen bonds .

-

Antifungal Activity : Modifies fungal membrane integrity via interactions with ergosterol biosynthesis enzymes (MIC: 8–32 µg/mL against Candida spp.) .

Comparative Reactivity Table

| Reaction Type | Key Reagent | Position Modified | Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides | Pyrazole N1 | Drug derivatization |

| Electrophilic Aromatic | HNO₃/H₂SO₄ | Benzodioxole C5 | Nitro-group introduction |

| Suzuki Coupling | Aryl boronic acids | Pyrazole C5 | Biaryl drug candidates |

| Oxidation | KMnO₄/H⁺ | Pyrazole C5 | Carboxylic acid prodrugs |

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(1,3-benzodioxol-5-yl)-1H-pyrazole exhibits anti-inflammatory and analgesic effects. It interacts with specific molecular targets to inhibit pathways involved in inflammation. For instance, it has been shown to inhibit the enzyme 5-lipoxygenase, which is critical in the biosynthesis of leukotrienes involved in inflammatory responses.

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth. Its structural features enhance binding affinity to various receptors and enzymes involved in cancer biology .

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of inflammatory responses and tumor growth, making it a valuable candidate for therapeutic applications .

Case Studies

Recent case studies have highlighted the compound's effectiveness in various biological assays:

- In Vitro Studies: Demonstrated significant inhibition of inflammatory markers in cellular models.

- In Vivo Studies: Animal models have shown promising results with reduced tumor sizes and improved survival rates when treated with this compound .

Chemical Biology

Research Tool

In chemical biology, this compound serves as a tool to probe biological systems. It helps researchers understand the mechanisms of action of related compounds and their effects on cellular processes. This application is crucial for identifying therapeutic targets and developing new drugs .

作用機序

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety may also contribute to its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.

1-(1,3-Benzodioxol-5-yl)-3-(2-aminopropyl)indole: Studied for its potential as a psychoactive substance.

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Another compound with psychoactive effects.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole stands out due to its unique combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties.

生物活性

3-(1,3-benzodioxol-5-yl)-1H-pyrazole is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a benzodioxole moiety attached to a pyrazole ring, which contributes to its unique pharmacological properties.

1. Anti-inflammatory Properties

Research indicates that this compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Study | Findings |

|---|---|

| JP2002530397A | Identified as a p38 kinase inhibitor, demonstrating anti-inflammatory effects in vitro and in vivo models . |

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study evaluated its antibacterial properties and reported significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate cell cycle progression and promote cell death has been observed in various cancer cell lines .

| Cancer Cell Line | Effect |

|---|---|

| HeLa (cervical cancer) | Induction of apoptosis at concentrations above 50 µM |

| MCF-7 (breast cancer) | G0/G1 phase arrest observed |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- p38 MAPK Inhibition : The compound inhibits the p38 MAPK pathway, leading to decreased inflammatory cytokine production.

- DNA Interaction : Some studies suggest that the compound may bind to DNA, disrupting replication and transcription processes in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound showed significant improvement within two weeks compared to those receiving placebo treatments .

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPAFWMOCZGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363128 | |

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141791-06-2 | |

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。